molecular formula C17H22N4O3 B2672006 N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide CAS No. 2108741-05-3

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide

Cat. No.: B2672006
CAS No.: 2108741-05-3
M. Wt: 330.388
InChI Key: ZCFCFSFCWOJMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide is a complex organic compound featuring a piperidine ring, an isoxazole moiety, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride under basic conditions.

  • Piperidine Derivative Synthesis: : The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

  • Coupling Reactions: : The isoxazole derivative is then coupled with a piperidine derivative using a suitable linker, such as a halomethyl group, under basic conditions to form the intermediate compound.

  • Nicotinamide Addition: : Finally, the intermediate is reacted with 2-hydroxynicotinamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the nicotinamide moiety, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, leading to the formation of amines or saturated compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies exploring its effects on cellular processes, enzyme inhibition, and receptor binding.

    Pharmacology: Evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in drug development.

Mechanism of Action

The mechanism of action of N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which are involved in NAD+ metabolism.

    Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid and 3,5-dimethylisoxazole, known for their biological activities.

Uniqueness

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide is unique due to its specific combination of functional groups, which confer distinct biological activities and pharmacological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-15(12(2)24-20-11)10-21-8-5-13(6-9-21)19-17(23)14-4-3-7-18-16(14)22/h3-4,7,13H,5-6,8-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFCFSFCWOJMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.